molecular formula C13H18O2 B12621683 {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene CAS No. 918972-68-6

{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene

Katalognummer: B12621683
CAS-Nummer: 918972-68-6
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: WGBXJLGIERQJAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxypent-4-en-1-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methoxypent-4-en-1-ol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 2-methoxypent-4-en-1-ol to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-yloxy group to a single bond, forming a saturated ether.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of halogenated, nitrated, or alkylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of {[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {[(2-Methylpent-4-en-1-yl)oxy]methyl}benzene: Similar structure but with a methyl group instead of a methoxy group.

    {[(2-Ethoxypent-4-en-1-yl)oxy]methyl}benzene: Similar structure but with an ethoxy group instead of a methoxy group.

    {[(2-Propoxypent-4-en-1-yl)oxy]methyl}benzene: Similar structure but with a propoxy group instead of a methoxy group.

Uniqueness

{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene is unique due to its specific methoxy substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

918972-68-6

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-methoxypent-4-enoxymethylbenzene

InChI

InChI=1S/C13H18O2/c1-3-7-13(14-2)11-15-10-12-8-5-4-6-9-12/h3-6,8-9,13H,1,7,10-11H2,2H3

InChI-Schlüssel

WGBXJLGIERQJAK-UHFFFAOYSA-N

Kanonische SMILES

COC(CC=C)COCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.